molecular formula C13H19NO B3022145 (1R,2R)-2-(benzylamino)cyclohexanol CAS No. 40571-86-6

(1R,2R)-2-(benzylamino)cyclohexanol

Cat. No.: B3022145
CAS No.: 40571-86-6
M. Wt: 205.3 g/mol
InChI Key: NJNCYFUGUYIMEQ-CHWSQXEVSA-N
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Description

(1R,2R)-2-(benzylamino)cyclohexanol is a chiral compound with significant applications in various fields of scientific research and industry. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical compounds.

Scientific Research Applications

(1R,2R)-2-(benzylamino)cyclohexanol has a wide range of applications in scientific research, including:

Mechanism of Action

Mode of Action

It has been reported that the compound is used as a chiral auxiliary for pd (ii)-assisted chiral tandem alkylation and carbonylative coupling reactions . This suggests that the compound may interact with its targets to facilitate these reactions, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

The compound’s role in chiral tandem alkylation and carbonylative coupling reactions suggests that it may be involved in pathways related to these reactions . The downstream effects of these pathways are currently unknown and require further investigation.

Result of Action

Given its role in chiral tandem alkylation and carbonylative coupling reactions , it is possible that the compound may induce changes in the chemical structure of target molecules, potentially altering their function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(benzylamino)cyclohexanol typically involves the reduction of the corresponding ketone or the reductive amination of cyclohexanone with benzylamine. One common method includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired stereochemistry .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic reduction processes. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(benzylamino)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclohexanone derivatives, cyclohexylamines, and substituted benzylamines, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-(benzylamino)cyclohexanol is unique due to its specific stereochemistry, which imparts distinct properties and reactivity compared to its isomers and other similar compounds. This makes it particularly valuable in asymmetric synthesis and chiral catalysis, where the control of stereochemistry is crucial .

Properties

IUPAC Name

(1R,2R)-2-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCYFUGUYIMEQ-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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